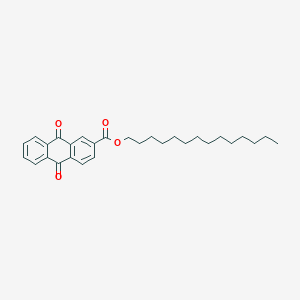![molecular formula C15H19NO2 B14338938 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one CAS No. 103199-49-1](/img/structure/B14338938.png)
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one is a synthetic organic compound known for its unique chemical structure and properties. It features a pyrrolidin-2-one core with a 3-tert-butyl-4-hydroxyphenyl substituent, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with pyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-Tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one stands out due to its unique combination of a pyrrolidin-2-one core and a 3-tert-butyl-4-hydroxyphenyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
103199-49-1 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[(3-tert-butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-15(2,3)12-9-10(4-5-13(12)17)8-11-6-7-16-14(11)18/h4-5,8-9,17H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
JOIJAVBJTTYHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C=C2CCNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14338858.png)
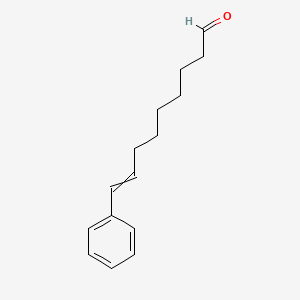
![4-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338874.png)
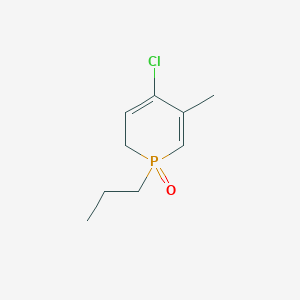


![3-(3,4-dimethoxyphenyl)-N-[2-(2-hydroxyphenyl)ethyl]propanamide](/img/structure/B14338912.png)
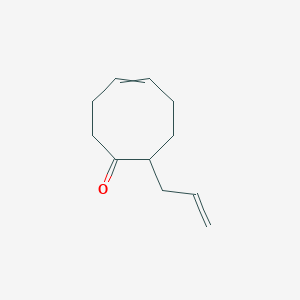
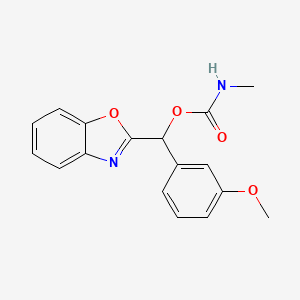

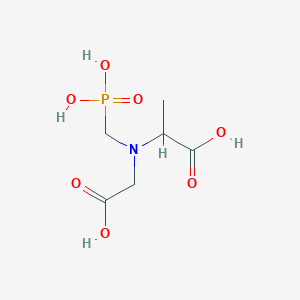

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)
